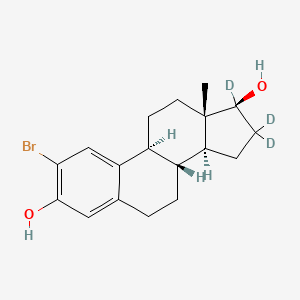
Diflorasone 21-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diflorasone 21-propionate is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory agent. It is effective in treating various inflammatory skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and swelling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diflorasone 21-propionate involves multiple steps, starting from a steroidal precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and esterification reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Analyse Des Réactions Chimiques
Types of Reactions
Diflorasone 21-propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of this compound, which retain the anti-inflammatory properties of the parent compound .
Applications De Recherche Scientifique
Diflorasone 21-propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of fluorinated steroids and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for pharmaceutical applications
Mécanisme D'action
Diflorasone 21-propionate exerts its effects by inducing the production of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This inhibition reduces inflammation, redness, and itching .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: Another potent topical corticosteroid with similar anti-inflammatory properties.
Clobetasol propionate: Known for its high potency in treating severe inflammatory skin conditions.
Fluocinonide: Used for its anti-inflammatory and antipruritic effects
Uniqueness
Diflorasone 21-propionate is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. Its ability to penetrate the skin effectively and provide rapid relief from inflammation makes it a preferred choice in dermatological treatments .
Propriétés
Formule moléculaire |
C18H23BrO2 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D |
Clé InChI |
SORISAYAZBCIQH-FVFZCYSOSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















